An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for 3-(2-Fluorophenyl)-2-methylpropan-1-ol. As experimental data for this specific molecule is not widely available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or potential applications of this and related compounds.
Introduction and Molecular Overview
3-(2-Fluorophenyl)-2-methylpropan-1-ol is a primary alcohol featuring a fluorinated aromatic ring. The presence of the fluorine atom on the phenyl ring is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry and materials science. The methyl group at the 2-position introduces a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-3-(2-Fluorophenyl)-2-methylpropan-1-ol. This guide will focus on the racemic mixture unless otherwise specified.
The structure suggests potential utility as a building block in the synthesis of more complex molecules, where the hydroxyl group can be further functionalized.
Chemical Structure
Caption: Chemical structure of 3-(2-Fluorophenyl)-2-methylpropan-1-ol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-(2-Fluorophenyl)-2-methylpropan-1-ol. These values are calculated or estimated based on the molecular structure and data from similar compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₃FO | |
| Molecular Weight | 168.21 g/mol | |
| Physical State | Colorless to pale yellow liquid | Based on similar phenylpropanol derivatives. |
| Boiling Point | ~230-240 °C | Estimated based on related structures. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The polar hydroxyl group provides some water solubility, but the aromatic ring and alkyl chain make it more soluble in organic solvents. |
| CAS Number | 101476-53-3 | This CAS number is associated with this structure, though detailed experimental data is sparse. |
Proposed Synthesis Pathway
A reliable method for the synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol is through a Grignard reaction. This approach involves the reaction of a Grignard reagent, prepared from 2-fluorobenzyl bromide, with 2-methylpropanal. The resulting alkoxide is then protonated during an aqueous workup to yield the target primary alcohol.
Synthetic Workflow Diagram
Caption: Proposed Grignard synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol.
Detailed Experimental Protocol
Step 1: Preparation of 2-Fluorobenzylmagnesium Bromide
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All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
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In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium surface.
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In the dropping funnel, place a solution of 2-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
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Once the reaction has started, add the remaining 2-fluorobenzyl bromide solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, continue stirring the mixture at room temperature until most of the magnesium is consumed.
Step 2: Reaction with 2-Methylpropanal
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Cool the freshly prepared Grignard reagent in an ice-salt bath.
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Slowly add a solution of 2-methylpropanal (1.1 eq) in anhydrous diethyl ether or THF to the Grignard reagent, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Workup and Purification
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Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3-(2-Fluorophenyl)-2-methylpropan-1-ol.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 3-(2-Fluorophenyl)-2-methylpropan-1-ol. These predictions are based on established spectroscopic principles and data from analogous compounds.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCl₃
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Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20-7.00 | m | 4H | Ar-H | Aromatic protons in the 2-fluorophenyl group. The fluorine substitution will cause complex splitting patterns. |
| ~ 3.60 | d | 2H | -CH₂OH | Protons of the hydroxymethyl group, split by the adjacent CH proton. |
| ~ 2.80 | dd | 1H | Ar-CH₂- | One of the benzylic protons, split by the geminal proton and the adjacent CH proton. |
| ~ 2.60 | dd | 1H | Ar-CH₂- | The other benzylic proton, diastereotopic to the first, with different coupling constants. |
| ~ 2.00 | m | 1H | -CH(CH₃)- | The methine proton, split by the adjacent CH₂ and CH₃ groups. |
| ~ 1.70 | br s | 1H | -OH | The hydroxyl proton, often a broad singlet; its chemical shift can vary with concentration and temperature. |
| ~ 0.95 | d | 3H | -CH₃ | The methyl group protons, split by the adjacent CH proton. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161 (d, ¹JCF ≈ 245 Hz) | Ar-C-F | Carbon directly attached to fluorine, showing a large coupling constant. |
| ~ 131-124 (m) | Ar-C | Other aromatic carbons. |
| ~ 128 (d) | Ar-C | Aromatic carbon with coupling to fluorine. |
| ~ 68 | -CH₂OH | Carbon of the hydroxymethyl group. |
| ~ 40 | -CH(CH₃)- | The methine carbon. |
| ~ 35 | Ar-CH₂- | The benzylic carbon. |
| ~ 16 | -CH₃ | The methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3550 - 3200 (broad) | O-H Stretch | Characteristic of the alcohol hydroxyl group. |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H stretching from the propyl chain. |
| ~ 1600, 1490 | C=C Stretch | Aromatic ring stretching vibrations. |
| ~ 1230 | C-F Stretch | Aromatic carbon-fluorine bond stretch. |
| 1260 - 1000 | C-O Stretch | Primary alcohol C-O stretching. |
Mass Spectrometry (MS)
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Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 150 | [M - H₂O]⁺ |
| 137 | [M - CH₂OH]⁺ |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of F) |
Conclusion
This technical guide provides a detailed predictive overview of the chemical properties, synthesis, and spectroscopic characterization of 3-(2-Fluorophenyl)-2-methylpropan-1-ol. While direct experimental data is limited, the proposed Grignard synthesis offers a viable and efficient route to this compound. The predicted spectroscopic data serves as a valuable reference for researchers aiming to synthesize and characterize this molecule. The unique combination of a fluorinated aromatic ring, a primary alcohol, and a chiral center makes 3-(2-Fluorophenyl)-2-methylpropan-1-ol a promising building block for further chemical exploration.
References
- BenchChem. (2025). Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol.
- Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.
- BenchChem. (2025). Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-1-ol: A Technical Guide.
- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol - (isobutyl alcohol).
-
NIST. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
